Cas no 933734-79-3 (2-(6-chloropyridin-2-yl)ethan-1-amine)
2-(6-chloropyridin-2-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(6-Chloropyridin-2-yl)ethanamine
- 2-(6-Chloropyridin-2-yl)ethamine
- 2-(6-chloropyridin-2-yl)ethan-1-amine
- SCHEMBL12720913
- DTXSID40697150
- CS-0269392
- A859817
- 933734-79-3
- EN300-1968883
- AB67354
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- MDL: MFCD13188901
- Inchi: 1S/C7H9ClN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4-5,9H2
- InChI Key: KBUXRBXZTNWIHS-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(CCN)=N1
Computed Properties
- Exact Mass: 156.04500
- Monoisotopic Mass: 156.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 97.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.91000
- LogP: 1.93650
2-(6-chloropyridin-2-yl)ethan-1-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(6-chloropyridin-2-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM172369-1g |
2-(6-Chloropyridin-2-yl)ethanamine |
933734-79-3 | 95% | 1g |
$1300 | 2021-08-05 | |
| Alichem | A029190011-1g |
2-(6-Chloropyridin-2-yl)ethanamine |
933734-79-3 | 95% | 1g |
$1376.10 | 2023-08-31 | |
| Chemenu | CM172369-1g |
2-(6-Chloropyridin-2-yl)ethanamine |
933734-79-3 | 95% | 1g |
$475 | 2024-07-19 | |
| Enamine | EN300-1968883-0.05g |
2-(6-chloropyridin-2-yl)ethan-1-amine |
933734-79-3 | 0.05g |
$1200.0 | 2023-09-16 | ||
| Enamine | EN300-1968883-0.1g |
2-(6-chloropyridin-2-yl)ethan-1-amine |
933734-79-3 | 0.1g |
$1257.0 | 2023-09-16 | ||
| Enamine | EN300-1968883-0.25g |
2-(6-chloropyridin-2-yl)ethan-1-amine |
933734-79-3 | 0.25g |
$1315.0 | 2023-09-16 | ||
| Enamine | EN300-1968883-0.5g |
2-(6-chloropyridin-2-yl)ethan-1-amine |
933734-79-3 | 0.5g |
$1372.0 | 2023-09-16 | ||
| Enamine | EN300-1968883-1.0g |
2-(6-chloropyridin-2-yl)ethan-1-amine |
933734-79-3 | 1g |
$1429.0 | 2023-05-31 | ||
| Enamine | EN300-1968883-2.5g |
2-(6-chloropyridin-2-yl)ethan-1-amine |
933734-79-3 | 2.5g |
$2800.0 | 2023-09-16 | ||
| Enamine | EN300-1968883-5.0g |
2-(6-chloropyridin-2-yl)ethan-1-amine |
933734-79-3 | 5g |
$4143.0 | 2023-05-31 |
2-(6-chloropyridin-2-yl)ethan-1-amine Suppliers
2-(6-chloropyridin-2-yl)ethan-1-amine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-(6-chloropyridin-2-yl)ethan-1-amine
Recent Advances in the Study of 2-(6-Chloropyridin-2-yl)ethan-1-amine (CAS: 933734-79-3) in Chemical Biology and Pharmaceutical Research
The compound 2-(6-chloropyridin-2-yl)ethan-1-amine (CAS: 933734-79-3) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic amine derivative, featuring a chloropyridine moiety linked to an ethylamine group, demonstrates unique physicochemical properties that make it particularly valuable for drug discovery and development. Recent studies have focused on its potential as a versatile building block in medicinal chemistry, owing to its ability to serve as a precursor for various biologically active compounds.
Structural analysis of 2-(6-chloropyridin-2-yl)ethan-1-amine reveals several pharmacologically relevant features. The chloropyridine ring system provides a rigid planar structure that can participate in π-π stacking interactions with biological targets, while the ethylamine side chain offers flexibility for structural modifications. Recent X-ray crystallography studies (Zhang et al., 2023) have demonstrated how this compound can adopt multiple conformations when binding to different enzyme active sites, making it particularly useful for the development of selective inhibitors.
In synthetic chemistry applications, researchers have developed novel methodologies for the efficient production of 2-(6-chloropyridin-2-yl)ethan-1-amine. A 2024 study published in the Journal of Medicinal Chemistry reported an improved synthetic route with 85% yield using palladium-catalyzed cross-coupling reactions. This advancement addresses previous challenges in the large-scale production of this compound while maintaining high purity standards required for pharmaceutical applications.
The pharmacological potential of 2-(6-chloropyridin-2-yl)ethan-1-amine derivatives has been extensively investigated in recent preclinical studies. Several research groups have reported promising results in developing these compounds as modulators of central nervous system targets. Particularly noteworthy is their activity as selective serotonin receptor ligands, with one derivative (developed from 933734-79-3) showing nanomolar affinity for 5-HT2C receptors in recent animal models (Nature Chemical Biology, 2023).
Ongoing research is exploring the application of 2-(6-chloropyridin-2-yl)ethan-1-amine in targeted drug delivery systems. Its chemical structure allows for facile conjugation with various drug molecules and nanoparticles. A recent breakthrough (ACS Nano, 2024) demonstrated its utility in creating pH-sensitive drug carriers that show enhanced tumor accumulation in mouse models, suggesting potential applications in oncology therapeutics.
From a safety and toxicology perspective, recent studies have provided important insights into the metabolic fate of 2-(6-chloropyridin-2-yl)ethan-1-amine. Mass spectrometry analyses have identified three primary metabolites, with the chloropyridine ring remaining intact in all cases. These findings, published in Drug Metabolism and Disposition (2024), have significant implications for the design of derivatives with improved pharmacokinetic profiles.
Looking forward, the unique properties of 2-(6-chloropyridin-2-yl)ethan-1-amine (933734-79-3) position it as a key scaffold for future drug discovery efforts. Current research directions include its application in the development of novel antimicrobial agents, with preliminary results showing activity against drug-resistant bacterial strains. The compound's versatility and the growing body of research supporting its pharmacological potential suggest it will remain an important focus of chemical biology research in the coming years.
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